molecular formula C5H11ClFN B6314576 (1R,3S)-3-fluorocyclopentanamine;hydrochloride CAS No. 2088965-72-2

(1R,3S)-3-fluorocyclopentanamine;hydrochloride

Cat. No.: B6314576
CAS No.: 2088965-72-2
M. Wt: 139.60 g/mol
InChI Key: MVFFVXDWLQQNEH-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-fluorocyclopentanamine;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-fluorocyclopentanamine;hydrochloride typically involves the use of chiral sources and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method is favored for its high atom economy, mild reaction conditions, and high optical purity of the product.

Industrial Production Methods

For industrial production, the preparation method involves a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . This route is cost-effective due to the availability and affordability of raw materials. The process is designed to be scalable, ensuring stable quality and high optical purity suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-fluorocyclopentanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Commonly involves reducing agents to remove oxygen or add hydrogen to the molecule.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,3S)-3-fluorocyclopentanamine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-3-fluorocyclopentanamine;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-fluorocyclopentanamine;hydrochloride is unique due to its fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic properties.

Properties

IUPAC Name

(1R,3S)-3-fluorocyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFFVXDWLQQNEH-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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